molecular formula C10H8O3S2 B043172 Di-2-thienylglycolic acid CAS No. 4746-63-8

Di-2-thienylglycolic acid

Cat. No.: B043172
CAS No.: 4746-63-8
M. Wt: 240.3 g/mol
InChI Key: FVEJUHUCFCAYRP-UHFFFAOYSA-N
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Description

Di-2-thienylglycolic acid, also known as 2-hydroxy-2,2-bis(2-thienyl)acetic acid, is an organic compound with the molecular formula C10H8O3S2. This compound is characterized by the presence of two thiophene rings attached to a glycolic acid moiety. It is a versatile compound with applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-2-thienylglycolic acid typically involves the reaction of thiophene with glyoxylic acid. One common method includes the following steps:

    Thiophene Addition: Thiophene is reacted with glyoxylic acid in the presence of a catalyst such as hydrochloric acid.

    Cyclization: The intermediate product undergoes cyclization to form this compound.

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Di-2-thienylglycolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Di-2-thienylglycolic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of di-2-thienylglycolic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The pathways involved in its mechanism of action include:

    Coordination Chemistry: Formation of metal-ligand complexes.

    Biological Pathways: Interaction with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Di-2-thienylglycolic acid can be compared with other similar compounds, such as:

    Thiopheneacetic Acid: Similar structure but lacks the glycolic acid moiety.

    2-Thiopheneglycolic Acid: Contains only one thiophene ring.

    Dithiophen-2-ylacetic Acid: Similar structure but different functional groups.

Uniqueness: this compound is unique due to the presence of two thiophene rings and a glycolic acid moiety, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

2-hydroxy-2,2-dithiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEJUHUCFCAYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508125
Record name Hydroxydi(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-63-8
Record name Di-2-thienylglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydi(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DI-2-THIENYLGLYCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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